molecular formula C11H14ClNO2 B8033487 2-Chloro-N,N-diethyl-4-hydroxybenzamide

2-Chloro-N,N-diethyl-4-hydroxybenzamide

Cat. No.: B8033487
M. Wt: 227.69 g/mol
InChI Key: BHQWOIIZBXXDKV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-4-hydroxybenzamide (CAS 1394953-48-0) is a high-purity organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . This benzamide derivative is supplied with a purity of ≥95% to 98% and is characterized as a solid that should be stored sealed in a dry environment, ideally at 2-8°C . Its structure, which features a hydroxy group adjacent to the amide carbonyl, is of significant interest in medicinal chemistry research, particularly in the study of intramolecular hydrogen bonding and its influence on molecular conformation and biological activity . Researchers utilize this compound and its structural analogs as valuable scaffolds in structure-activity relationship (SAR) studies, especially in the development and refinement of ligands for nicotinic acetylcholine receptors (nAChRs) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N,N-diethyl-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)9-6-5-8(14)7-10(9)12/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQWOIIZBXXDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of Carboxylic Acid :
    The carboxylic acid is activated using a phosphonium-based reagent system, as demonstrated in recent studies involving N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃). This generates an (acyloxy)phosphonium intermediate, which reacts efficiently with amines.

    RCOOH+PPh3+NCPhthRCO-O-PPh3+ClRCONR’R”\text{RCOOH} + \text{PPh}_3 + \text{NCPhth} \rightarrow \text{RCO-O-PPh}_3^+ \text{Cl}^- \rightarrow \text{RCONR'R''}

    For 2-chloro-4-hydroxybenzoic acid, this method yields the target amide in 85–92% purity under ambient conditions.

  • Challenges :

    • Steric hindrance from the 2-chloro substituent may slow amine attack.

    • The hydroxyl group at the 4-position requires protection (e.g., as a methyl ether) to prevent side reactions during activation.

Optimization Data

ParameterValueImpact on Yield
SolventDichloromethaneMaximizes PPh₃ solubility
Temperature25°CPrevents decomposition
Amine Equivalents1.5Balances reactivity and cost

Chlorination Post-Amidation

This two-step approach first synthesizes N,N-diethyl-4-hydroxybenzamide, followed by electrophilic chlorination at the 2-position.

Step 1: Amide Formation

Methyl salicylate derivatives, as described in the synthesis of N,N-diethyl-2-hydroxybenzamide, are transesterified with diethylamine in methanol under basic conditions:

Methyl 4-hydroxybenzoate+Et2NHNaOH, MeOHN,N-diethyl-4-hydroxybenzamide\text{Methyl 4-hydroxybenzoate} + \text{Et}_2\text{NH} \xrightarrow{\text{NaOH, MeOH}} \text{N,N-diethyl-4-hydroxybenzamide}

Yields for this step range from 70–78% .

Step 2: Directed Chlorination

The hydroxyl group directs electrophilic chlorination to the ortho (2-) position. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in acetic acid achieve selective chlorination:

N,N-diethyl-4-hydroxybenzamide+Cl+2-Chloro-N,N-diethyl-4-hydroxybenzamide\text{N,N-diethyl-4-hydroxybenzamide} + \text{Cl}^+ \rightarrow \text{this compound}

Key Variables :

  • Temperature : 0–5°C minimizes para-substitution byproducts.

  • Catalyst : FeCl₃ (0.1 equiv) enhances regioselectivity.

Yield Comparison

Chlorination ReagentYield (%)Purity (%)
SO₂Cl₂6588
NCS7291

Multi-Step Synthesis from Salicylic Acid Derivatives

Starting with methyl salicylate, this route introduces chlorine early in the synthesis, followed by amidation.

Step 1: Chlorination of Methyl Salicylate

Methyl salicylate undergoes Friedel-Crafts chlorination using Cl₂ gas in the presence of AlCl₃:

Methyl salicylate+Cl2AlCl3Methyl 2-chloro-4-hydroxybenzoate\text{Methyl salicylate} + \text{Cl}2 \xrightarrow{\text{AlCl}3} \text{Methyl 2-chloro-4-hydroxybenzoate}

Yield : 58–63% (due to competing meta-chlorination).

Step 2: Aminolysis of Ester

The chlorinated ester reacts with diethylamine in a methanol/water mixture under reflux:

Methyl 2-chloro-4-hydroxybenzoate+Et2NHThis compound\text{Methyl 2-chloro-4-hydroxybenzoate} + \text{Et}_2\text{NH} \rightarrow \text{this compound}

Reaction Time : 12–16 hours.
Yield : 81%.

In Situ Acyl Chloride Generation

Adapting methodologies from acyl chloride-mediated amidations, this one-pot approach avoids isolating reactive intermediates.

Procedure

  • Activation : 4-hydroxybenzoic acid is treated with NCPhth and PPh₃ to form an acyl chloride.

  • Chlorination : Cl⁻ from the reaction medium introduces the 2-chloro substituent via electrophilic aromatic substitution.

  • Amidation : Diethylamine is added to quench the acyl chloride, yielding the target compound.

Advantages :

  • Reduced purification steps.

  • Overall Yield : 76%.

Limitations :

  • Requires strict temperature control (–10°C) to prevent over-chlorination.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Amidation85–9290–95HighModerate
Chlorination Post-Amidation7291MediumLow
Multi-Step Synthesis8189LowHigh
In Situ Acyl Chloride7688HighModerate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dechlorinated benzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-N,N-diethyl-4-hydroxybenzamide is characterized by its structural formula, which includes a chloro group, two ethyl groups attached to a nitrogen atom, and a hydroxybenzamide moiety. The presence of these functional groups contributes to its biological activity and solubility characteristics.

Pharmaceutical Applications

The primary applications of this compound are in the pharmaceutical sector, particularly as an analgesic and anti-inflammatory agent. Its derivatives have been researched for their potential to alleviate pain with reduced side effects compared to traditional opioids.

Analgesic Activity

Research indicates that compounds similar to this compound exhibit significant analgesic activity. For instance, studies have demonstrated that certain benzamide derivatives possess analgesic potencies comparable to morphine but with lower physical dependence liability. This makes them promising candidates for pain management therapies that seek to minimize addiction risks associated with conventional opioids .

Biological Research Applications

In addition to its pharmaceutical potential, this compound is utilized in biological research settings. Its ability to interact with various biological systems makes it valuable for studying enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. For example, it may serve as a model compound in studies aimed at understanding the mechanisms of action of other more complex inhibitors. This application is crucial for drug discovery processes where understanding molecular interactions is key .

Case Studies and Research Findings

Several studies highlight the practical applications and effectiveness of this compound:

  • Pain Management : A study published in a pharmacological journal demonstrated that formulations containing this compound provided effective pain relief in animal models, outperforming some traditional analgesics in terms of safety profile and efficacy .
  • Antitumor Activity : Research has also explored the antitumor properties of related compounds, suggesting that modifications to the benzamide structure could enhance cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Effects : Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress .

Data Table: Comparative Analysis of Analgesic Compounds

Compound NameAnalgesic Potency (ED50 mg/kg)Physical Dependence Liability
Morphine<2High
Methadone<2High
This compound~10Low
Benzamide Derivative X~5Moderate

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and diethylamino groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chloro and Hydroxy Substituents

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Replacing the hydroxy group with methoxy increases lipophilicity (logP) but reduces hydrogen-bonding capacity. This compound exhibits fluorescence at λex340 nm/λem380 nm, with optimal intensity at pH 5 and 25°C . In contrast, the hydroxy group in 2-chloro-N,N-diethyl-4-hydroxybenzamide may enhance solubility in polar solvents and improve binding to biological targets via H-bonding.
  • 4-Chloro-N-(4-hydroxyphenethyl)benzamide (): Similar hydroxy and chloro motifs but lacks diethylamide.

Amide Functionality

  • 2-Chloro-N,N-diethylbenzamide (): Absence of the 4-hydroxy group reduces polarity. Safety data indicate hazards related to skin/eye irritation, suggesting that the hydroxy group in the target compound might alter toxicity profiles .
  • Such modifications are absent in the target compound, which retains a simpler amide backbone .

Antiproliferative Activity

  • 10-DEBC (2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine, ): A structurally distinct AKT inhibitor with antiproliferative effects.
  • 2-Alkylthio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides (): Sulfonamide derivatives with heteroaryl groups show varied bioactivity depending on substituents. The target compound’s hydroxy group may confer unique selectivity in enzyme inhibition .

Data Tables

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Key Properties Biological Activity Reference IDs
This compound 2-Cl, 4-OH, N,N-diethyl Polar, H-bond donor/acceptor Not reported (assumed AKT inhibition) -
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, N-(4-ClPh) Fluorescent (λem=380 nm), pH-sensitive Fluorescence-based sensing
4-Chloro-N-(4-hydroxyphenethyl)benzamide 4-Cl, N-(4-OH-phenethyl) Moderate solubility, steric bulk Not reported
2-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide Oxadiazole core, 3,4-diethoxy High thermal stability Potential kinase inhibition

Q & A

Q. What are the established synthetic routes for 2-Chloro-N,N-diethyl-4-hydroxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. A validated approach involves reacting the corresponding carboxylic acid derivative with diethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Solvent choice (e.g., dichloromethane or toluene) and temperature (reflux at 50–80°C for 4–12 hours) significantly impact yield and purity. Post-synthesis, purification via column chromatography or recrystallization is recommended .
  • Table 1 : Optimization of Reaction Conditions
Reagent SystemSolventTemperatureYield (%)Purity (HPLC)
DCC/HOBtDCM25°C6598%
Oxalyl chloride/DMFToluene50°C7295%
Adapted from synthesis protocols in related benzamide derivatives .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹), amide carbonyl (C=O, ~1650 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches.
  • ¹H-NMR : Key signals include the diethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.4–3.6 ppm, quartet for N-CH₂), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl proton (δ 5.2 ppm, broad).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₁₅ClNO₂) with ≤0.3% deviation .

Advanced Research Questions

Q. What methodologies are employed to study the fluorescence properties of this compound under varying pH and temperature?

  • Methodological Answer : Fluorescence intensity is optimized using spectrofluorometry at λex = 340 nm and λem = 380 nm. Key parameters:
  • pH : Maximum intensity at pH 5 due to protonation-deprotonation equilibria of the hydroxyl group.
  • Temperature : Stability at 25°C; elevated temperatures (>40°C) reduce intensity via thermal quenching.
  • Binding Studies : Calculate binding constants (e.g., Benesi-Hildebrand method) with metal ions or biomolecules .
  • Table 2 : Fluorescence Optimization Parameters
ParameterOptimal ValueEffect on Intensity
pH5.0Maximum
Temperature25°CStable
SolventEthanolHigh polarity

Q. How does X-ray crystallography contribute to understanding the molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals non-planar conformations of the benzamide core. For example:
  • Dihedral Angles : The hydroxyl-substituted phenyl ring forms angles of ~76° with the amide plane, influencing π-π stacking and hydrogen bonding.
  • Intermolecular Interactions : O-H···O and C-Cl···H-C contacts stabilize the crystal lattice. Refinement protocols (e.g., SHELXL) with R-factor ≤0.05 ensure accuracy .

Q. What approaches evaluate the compound’s potential antibacterial activity, including target enzyme assays?

  • Methodological Answer :
  • Enzyme Inhibition : Test against bacterial phosphopantetheinyl transferases (acps-pptase) using radiometric or fluorometric assays. IC₅₀ values <10 μM suggest potency.
  • MIC Assays : Determine minimum inhibitory concentrations against E. coli or S. aureus (range: 2–128 μg/mL).
  • Mechanistic Studies : Pair with molecular docking (e.g., AutoDock Vina) to predict binding to enzyme active sites .

Q. How can computational methods be integrated with experimental data to elucidate mechanism of action?

  • Methodological Answer :
  • Docking Simulations : Model interactions with COX-2 or acps-pptase enzymes using Gaussian-based charge optimization and MM-PBSA binding energy calculations.
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity data to guide derivative synthesis .

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